[(Methylthio)methyl]oxirane
Description
Historical Context and Emergence in Chemical Research
While the detailed historical timeline of the first synthesis of [(Methylthio)methyl]oxirane is not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development of organic synthesis methodologies, particularly those involving epoxides and sulfur-containing compounds. The compound, also known by synonyms such as 1,2-epoxy-3-(methylthio)propane and 2-((methylthio)methyl)oxirane, is recognized as a component of garlic and has been noted for its potential role in studying hydrogen peroxide scavenging. chemicalbook.com Its presence in natural sources and its utility as a synthetic intermediate have contributed to its continued relevance in chemical research. chemicalbook.comchembk.com It is also identified as an impurity in the production of Nifuratel, a pharmaceutical agent, which necessitates its study and characterization. chemicalbook.comchemscene.com
Significance of the Epoxide and Methylthio Functional Groups in Synthetic Chemistry
The chemical reactivity and synthetic utility of this compound are dictated by the interplay of its two key functional groups: the epoxide and the methylthio group.
The Epoxide Group: Epoxides, or oxiranes, are three-membered cyclic ethers that possess significant ring strain, rendering them highly reactive towards nucleophiles. numberanalytics.comwikipedia.orgmasterorganicchemistry.com This reactivity allows for a variety of ring-opening reactions, which are fundamental in organic synthesis for the creation of complex molecular architectures with high regio- and stereoselectivity. numberanalytics.com The epoxide ring can be opened under both acidic and basic conditions, leading to the formation of diols and other functionalized products. masterorganicchemistry.com The synthesis of epoxides can be achieved through several methods, including the oxidation of alkenes with peroxyacids or the intramolecular cyclization of halohydrins. wikipedia.orgmasterorganicchemistry.com
The combination of the electrophilic epoxide ring and the nucleophilic methylthio group within the same molecule gives this compound a unique reactivity profile, making it a versatile building block in organic synthesis. smolecule.com
Overview of Current Research Themes and Future Directions for this compound
Current research involving this compound and related structures encompasses a range of applications, from materials science to medicinal chemistry.
Current Research Themes:
Synthetic Intermediate: this compound serves as an intermediate in the synthesis of more complex molecules. chembk.comsmolecule.com Its bifunctional nature allows for sequential or tandem reactions to build molecular complexity.
Polymer Chemistry: The reactivity of the epoxide ring allows for its use in polymerization processes, contributing to the development of new materials such as polyethers and polyesters. wikipedia.orgsmolecule.com For example, polymers can be formed from epoxide precursors. wikipedia.org
Medicinal Chemistry: Due to its potential biological activity, there is interest in exploring this compound and its derivatives for the development of new therapeutic agents. smolecule.com It has been identified in the extracts of organisms with known bioactive properties. ekb.eg
Physical Chemistry: Oxirane compounds, in general, are utilized in the study of clathrate hydrate (B1144303) formation, which are inclusion compounds with potential applications in gas storage and separation. smolecule.com The geometric and hydrophilic properties of these compounds influence the structure and stability of the hydrates. smolecule.com
Astrochemistry: Rotational spectroscopy of oxirane and its derivatives is employed to search for these molecules in interstellar space. smolecule.com
Future Directions:
The unique properties of this compound suggest several avenues for future research. Further exploration of its reactivity could lead to the development of novel synthetic methodologies. The design and synthesis of new derivatives could yield compounds with enhanced or novel biological activities. Continued investigation into its role in materials science may lead to the creation of advanced polymers with tailored properties. Moreover, more detailed studies on its electronic structure and reactivity, potentially using advanced spectroscopic and computational techniques, could provide deeper insights into its fundamental chemical nature. researchgate.net
Compound Information
| Compound Name |
| This compound |
| 1,2-epoxy-3-(methylthio)propane |
| 2-((methylthio)methyl)oxirane |
| Nifuratel |
| Ethylene oxide |
| Propylene oxide |
| Methyloxirane |
| Polyethylene glycol |
| Polyethylene oxide |
Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C4H8OS | chemscene.comnih.gov |
| Molecular Weight | 104.17 g/mol | chemscene.comnih.gov |
| CAS Number | 45378-62-9 | nih.govaxios-research.com |
| IUPAC Name | 2-(methylsulfanylmethyl)oxirane | nih.gov |
| SMILES | CSCC1CO1 | nih.gov |
| InChIKey | OSIXFNQHNPOVIA-UHFFFAOYSA-N | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(methylsulfanylmethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS/c1-6-3-4-2-5-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIXFNQHNPOVIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963377 | |
| Record name | 2-[(Methylsulfanyl)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45378-62-9 | |
| Record name | 2-[(Methylthio)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45378-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((Methylthio)methyl)oxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045378629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(Methylsulfanyl)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(methylthio)methyl]oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.109 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methylthio Methyl Oxirane
Epoxidation-Based Synthesis of [(Methylthio)methyl]oxirane
The most direct conceptual route to this compound is the epoxidation of its corresponding alkene, allyl methyl sulfide (B99878). This transformation involves the addition of a single oxygen atom across the double bond to form the characteristic oxirane ring. The success of this approach hinges on the choice of oxidizing agent and catalyst, which in turn influences the stereochemical outcome of the reaction.
Stereochemical Considerations in Alkene Epoxidation
The epoxidation of prochiral alkenes, such as allyl methyl sulfide, can result in the formation of a racemic mixture of enantiomers unless a chiral reagent or catalyst is employed. The stereochemistry of epoxidation is often directed by existing functional groups within the substrate. In the well-studied case of allylic alcohols, the hydroxyl group can coordinate to a metal catalyst or form hydrogen bonds with a peroxy acid, directing the oxidant to one face of the double bond, a phenomenon known as syn-stereodirection. wikipedia.orgrsc.org This leads to high diastereoselectivity. rsc.org
For an allylic sulfide like allyl methyl sulfide, the sulfur atom, with its lone pairs of electrons, can also influence the stereochemical course of the reaction. However, its directing effect is generally weaker than that of a hydroxyl group. The stereochemical outcome is a balance between steric hindrance and electronic effects, where the reagent approaches the alkene from the less sterically hindered face unless a strong directing group dominates. wikipedia.org In the absence of strong directing effects, epoxidation of a simple alkene typically results in a mixture of stereoisomers. khanacademy.org
Catalytic Approaches to Epoxide Formation
A variety of catalytic systems have been developed to improve the efficiency and selectivity of epoxidation reactions. These can be broadly categorized into those using peroxy acids and those employing metal catalysts with an oxygen source like a hydroperoxide.
Peroxy Acids: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are classic oxidants for converting alkenes to epoxides. The reaction proceeds through a concerted mechanism, often referred to as the "butterfly mechanism." For allylic alcohols, m-CPBA often exhibits syn-selectivity due to hydrogen bonding. wikipedia.org
Metal-Catalyzed Epoxidation: Transition metals like titanium, vanadium, molybdenum, and tungsten are effective catalysts for epoxidation, typically using hydroperoxides such as tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H₂O₂) as the terminal oxidant. acs.orgacs.org Vanadium catalysts are particularly noted for their high selectivity with allylic alcohols. wikipedia.orgorganic-chemistry.org Titanium-catalyzed systems, such as the Sharpless-Katsuki epoxidation, provide a powerful method for the asymmetric epoxidation of allylic alcohols, achieving high enantioselectivity. libretexts.orgorgsyn.org While originally developed for allylic alcohols, these catalytic systems can be adapted for other alkenes, including allylic sulfides, though the selectivity may vary.
The table below summarizes various catalytic approaches applicable to alkene epoxidation.
| Catalyst System | Oxidant | Key Features |
| m-CPBA | (Self-contained) | Widely used, can show syn-selectivity with directing groups. |
| Ti(OⁱPr)₄ / Chiral Tartrate | TBHP | Sharpless Epoxidation: High enantioselectivity for allylic alcohols. libretexts.orgorgsyn.org |
| Vanadium Complexes | TBHP / H₂O₂ | High selectivity for allylic alcohols; rate acceleration observed. wikipedia.orgorganic-chemistry.org |
| Tungsten Complexes | H₂O₂ | Environmentally benign oxidant; effective for allylic and homoallylic alcohols. acs.org |
| Niobium Complexes | H₂O₂ | Catalyzes epoxidation of allylic alcohols with an environmentally friendly oxidant. libretexts.org |
| Organocatalysts | Molecular Oxygen | Metal-free approach, though reactivity depends on alkene electronics. rsc.org |
Nucleophilic Displacement Routes to this compound
An alternative and widely practiced strategy for synthesizing this compound involves the formation of the carbon-sulfur bond via a nucleophilic substitution reaction. This route typically uses a readily available epoxide precursor containing a suitable leaving group.
Alkylation Reactions of Sulfur Nucleophiles with Epoxide Precursors
This method relies on the reaction of a sulfur-based nucleophile, most commonly sodium thiomethoxide (NaSMe), with an electrophilic three-carbon building block such as epichlorohydrin (B41342) or glycidyl (B131873) tosylate. The reaction is a classic Williamson ether synthesis analogue, forming a thioether. The thiolate anion attacks the carbon bearing the leaving group, displacing it in an Sₙ2 reaction to forge the C-S bond and yield the target molecule. scispace.com
The efficiency of this reaction depends on the nature of the leaving group, the solvent, and the reaction temperature. Halides (Cl, Br, I) and sulfonate esters (tosylates, mesylates) are common leaving groups. The reaction of sodium 6-methyl-2-thioxopyrimidin-4(1H)-onate with 2-(chloromethyl)oxirane to yield the corresponding thio-substituted oxirane demonstrates this principle effectively. scispace.com
The general scheme for this reaction is as follows: CH₃S⁻Na⁺ + Lg-CH₂-CH(O)CH₂ → this compound + Na⁺Lg⁻ (where Lg = Cl, Br, OTs, etc.)
This approach is often favored due to the high commercial availability and relatively low cost of precursors like epichlorohydrin.
Mechanistic Aspects of Base/Acid-Catalyzed Condensation Reactions
While large-scale condensation reactions like the aldol (B89426) are not directly involved, the formation of the oxirane ring itself often proceeds via a base-catalyzed intramolecular condensation (cyclization). wikipedia.orgresearchgate.net If one were to synthesize this compound starting from a precursor like 1-(methylthio)propane-2,3-diol, the final step would involve converting one hydroxyl group to a good leaving group and then treating it with a base to form the epoxide.
More directly relevant is the base-catalyzed ring closure of a halohydrin, which is an intermediate in some synthetic pathways. For example, the ring-opening of epichlorohydrin by a thiolate nucleophile can potentially occur at either the terminal or central carbon of the epoxide. Attack at the terminal carbon bearing the chlorine is the desired Sₙ2 displacement. However, attack at the oxirane ring would lead to a halohydrin intermediate, such as 1-chloro-3-(methylthio)propan-2-ol. Subsequent treatment with a base (e.g., NaOH, KOH) instigates an intramolecular Sₙ2 reaction. orgsyn.org
The mechanism involves two key steps:
Deprotonation: The base abstracts the acidic proton from the hydroxyl group, forming an alkoxide intermediate.
Intramolecular Sₙ2 Attack: The newly formed alkoxide anion acts as a nucleophile, attacking the adjacent carbon atom and displacing the halide leaving group to form the three-membered oxirane ring. youtube.com
This intramolecular cyclization is a rapid and high-yielding process, governed by the favorable proximity of the reacting groups (Thorpe-Ingold effect).
Emerging and Direct Synthetic Strategies for this compound
Research into organic synthesis continually seeks to develop more efficient, atom-economical, and environmentally benign methodologies. For a molecule like this compound, this involves minimizing steps and using less hazardous reagents.
One emerging area is the use of novel thiomethylating agents that avoid the use of malodorous and toxic reagents like methanethiol (B179389) or its salts. diva-portal.org For instance, dimethyl sulfoxide (B87167) (DMSO) can, under certain conditions (e.g., Pummerer rearrangement), serve as a source for the methylthiomethyl group, potentially allowing for more direct installations onto a suitable precursor. researchgate.netresearchgate.net
Another strategy involves the development of one-pot or tandem reactions. A hypothetical one-pot synthesis could involve the reaction of allyl alcohol with a reagent that simultaneously introduces the methylthio group and facilitates epoxidation. While specific examples for this compound are not extensively documented in introductory literature, the principles are drawn from modern synthetic advancements. For example, the development of catalysts that can perform multiple transformations in a single vessel represents a significant step forward.
The use of flow chemistry also presents a modern approach to synthesizing such compounds. Modular flow systems can allow for the sequential, continuous synthesis of intermediates and the final product, offering greater control over reaction conditions and improving safety and scalability. rsc.org A flow process could be designed where a precursor is first alkylated with a sulfur nucleophile in one module and then cyclized to the epoxide in a subsequent module.
Chemical Reactivity and Mechanistic Investigations of Methylthio Methyl Oxirane
Ring-Opening Reactions of the Oxirane Moiety in [(Methylthio)methyl]oxirane
The three-membered oxirane ring in this compound is characterized by significant ring strain, making it susceptible to ring-opening reactions by various reagents. openstax.orgscirp.org This reactivity is a cornerstone of its utility in organic synthesis.
Nucleophile-Initiated Ring Opening with Heteroatom Nucleophiles
In the presence of strong nucleophiles, particularly under basic or neutral conditions, the oxirane ring undergoes cleavage via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orgchemistrysteps.com The high reactivity is driven by the relief of the inherent ring strain in the three-membered ether. scirp.org Heteroatom nucleophiles such as amines, alkoxides, and thiolates readily attack one of the electrophilic carbons of the epoxide.
Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom of the oxirane ring. openstax.orgchemistrysteps.com For this compound, this corresponds to the terminal CH2 carbon. The reaction proceeds with an inversion of stereochemistry at the center of attack, a hallmark of the SN2 mechanism. chemistrysteps.com
Table 1: Nucleophile-Initiated Ring-Opening Reactions
| Nucleophile (Nu-) | Reagent Example | Major Product | Reaction Conditions |
|---|---|---|---|
| Amine | R2NH | 1-(Dialkylamino)-3-(methylthio)propan-2-ol | Typically neat or in a protic solvent |
| Alkoxide | RONa | 1-Alkoxy-3-(methylthio)propan-2-ol | Alcohol solvent (ROH) |
| Thiolate | RSNa | 1-(Alkylthio)-3-(methylthio)propan-2-ol | Protic or aprotic polar solvent |
| Azide (B81097) | NaN3 | 1-Azido-3-(methylthio)propan-2-ol | Aqueous or alcohol solvent |
Acid-Catalyzed Ring Opening Processes
Under acidic conditions, the ring-opening mechanism is altered. The reaction is initiated by the protonation of the epoxide oxygen, which creates a much better leaving group (a hydroxyl group) and activates the ring for nucleophilic attack. libretexts.orgmasterorganicchemistry.com Even weak nucleophiles, such as water or alcohols, can then open the activated ring. openstax.org
The mechanism for acid-catalyzed opening is a hybrid between SN1 and SN2 pathways. openstax.orglibretexts.org The protonated epoxide exists in a state where the C-O bonds are weakened and a partial positive charge develops on the carbon atoms. The nucleophile then attacks from the backside, leading to a trans-diol product in the case of hydrolysis. openstax.org
For example, the hydrolysis of this compound in dilute aqueous acid (H3O+) would proceed through the protonated intermediate to yield 3-(methylthio)propane-1,2-diol. openstax.org Similarly, using anhydrous hydrogen halides (HX) results in the formation of a trans-halohydrin. libretexts.org
Regioselectivity and Stereoselectivity in Oxirane Ring-Opening Reactions
The regiochemical and stereochemical outcomes of the ring-opening are highly dependent on the reaction conditions.
Under basic/nucleophilic conditions: The reaction follows a strict SN2 pathway. The nucleophile attacks the sterically less hindered carbon atom. openstax.orgchemistrysteps.com In this compound, this is the terminal (primary) carbon. This results in the formation of a single major regioisomer. The reaction is stereospecific, proceeding with inversion of configuration at the site of attack.
Under acidic conditions: The regioselectivity is more complex. The attack occurs at the carbon atom that can best stabilize the developing positive charge in the transition state. masterorganicchemistry.com When one carbon is tertiary, the attack happens there (SN1-like). When the carbons are primary and secondary, as in this compound, the attack generally occurs at the less substituted (primary) carbon, although mixtures can sometimes form. openstax.org However, significant SN1 character in the transition state can favor attack at the more substituted (secondary) carbon. openstax.orglibretexts.org Regardless of the regioselectivity, the attack still occurs from the backside relative to the oxygen leaving group, resulting in anti-stereochemistry for the two groups added across the former C-O bond.
Table 2: Regioselectivity in Ring-Opening of this compound
| Condition | Mechanism | Site of Nucleophilic Attack | Stereochemical Outcome |
|---|---|---|---|
| Basic / Strong Nucleophile | SN2 | Less substituted carbon (C1) | Inversion of configuration at C1 |
| Acidic / Weak Nucleophile | SN1 / SN2 hybrid | Predominantly the less substituted carbon (C1), but can attack the more substituted carbon (C2) | Anti-addition across the C1-C2 bond |
Reactivity Profile of the Methylthio Group in this compound
The methylthio (-SMe) group provides a second reactive site within the molecule, characterized by the nucleophilicity of the sulfur atom.
Nucleophilic Attack by the Sulfur Center
The sulfur atom in the methylthio group possesses lone pairs of electrons and is a soft, potent nucleophile. libretexts.orgmsu.edu It is significantly more nucleophilic than its oxygen analog (the ether oxygen). msu.edulibretexts.org This allows the sulfur atom to react with a variety of electrophiles. A characteristic reaction is the alkylation with alkyl halides (e.g., methyl iodide) to form ternary sulfonium salts. msu.edulibretexts.org This SN2 reaction transforms the neutral sulfide (B99878) into a positively charged sulfonium ion, which is an excellent leaving group. libretexts.org
Electrophilic Activation and Derivatization at the Sulfur Atom
The sulfur atom can be targeted by electrophilic reagents, leading to its derivatization. The most common transformation is oxidation. Mild oxidizing agents, such as hydrogen peroxide or peracids, can oxidize the sulfide first to a sulfoxide (B87167) and then, with further oxidation, to a sulfone. libretexts.orgmsu.edu
Sulfide → Sulfoxide → Sulfone
These oxidation reactions change the oxidation state of the sulfur from -2 to +4 and +6, respectively. libretexts.org This transformation significantly alters the electronic properties of the sulfur group, converting it from an electron-donating group to a powerful electron-withdrawing group. This change can, in turn, influence the reactivity of the rest of the molecule. The formation of a sulfonium salt upon reaction with an electrophile is also a form of electrophilic activation, which can facilitate subsequent reactions, such as elimination or substitution. acs.org
Interplay Between Oxirane and Methylthio Reactivity in this compound
The close proximity of the oxirane ring and the methylthio group in this compound allows for significant electronic and steric interactions that govern its chemical transformations. The sulfur atom, with its lone pairs of electrons, can act as an internal nucleophile, influencing the regioselectivity and stereoselectivity of ring-opening reactions. Conversely, the electrophilic nature of the oxirane ring carbons can trigger reactions involving the sulfur atom.
The most notable manifestation of the interplay between the oxirane and methylthio groups is the propensity of this compound to undergo intramolecular cyclization. This process is typically initiated by the activation of the oxirane ring, which can be achieved under either acidic or basic conditions.
Under acidic conditions, protonation of the oxirane oxygen enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. The neighboring methylthio group can then act as an intramolecular nucleophile, attacking one of the oxirane carbons to form a cyclic sulfonium ion intermediate. This intermediate can then undergo further reactions, such as rearrangement or trapping by an external nucleophile.
One significant intramolecular cyclization pathway for sulfur-containing epoxides, analogous to what would be expected for this compound, leads to the formation of four-membered thietane rings. For instance, the reaction of 2-(1-haloalkyl)oxiranes with a sulfur nucleophile can proceed through a nucleophilic ring-opening of the oxirane, followed by intramolecular cyclization to yield thietane-3-ols nih.gov. In the case of this compound, an acid-catalyzed intramolecular cyclization could proceed via the following proposed mechanism:
Protonation of the oxirane oxygen: This initial step activates the epoxide ring.
Intramolecular nucleophilic attack: The sulfur atom of the methylthio group attacks one of the adjacent oxirane carbons in an SN2-like fashion. This attack is favored at the less substituted carbon.
Formation of a cyclic sulfonium ion: A three-membered sulfonium ion intermediate is formed.
Ring expansion and deprotonation: Subsequent rearrangement and deprotonation can lead to the formation of a stable four-membered thietane-3-ol ring.
While direct experimental data for this compound is limited, the formation of thietane derivatives from similar epoxy sulfides strongly supports the feasibility of this pathway.
Rearrangement pathways can also be prevalent. In the presence of Lewis acids, epoxides are known to undergo rearrangement to carbonyl compounds. For this compound, a Lewis acid could coordinate to the oxirane oxygen, facilitating a hydride shift or a methylthio group migration, potentially leading to the formation of β-keto sulfides or other rearranged products. The specific pathway would be influenced by the nature of the Lewis acid and the reaction conditions.
Mechanistic Studies of Catalytic Transformations Involving this compound
Catalysis plays a crucial role in controlling the reactivity of this compound, enabling selective transformations that might not be feasible under thermal or stoichiometric conditions. Both acid and base catalysis, as well as transition metal catalysis, can be employed to mediate its reactions.
Mechanistic studies of acid-catalyzed ring-opening reactions of epoxides provide a general framework for understanding the transformations of this compound. In acid-catalyzed reactions, the nucleophile typically attacks the more substituted carbon of the epoxide, a characteristic of an SN1-like mechanism where a partial positive charge develops on the more stable carbocationic center youtube.com. However, for terminal epoxides like this compound, the attack often occurs at the less sterically hindered carbon, following an SN2-like pathway youtube.com. The presence of the methylthio group can further influence this regioselectivity through anchimeric assistance, where the sulfur atom participates in the transition state, stabilizing the developing positive charge and directing the nucleophilic attack.
Lewis acid catalysis is particularly effective in promoting rearrangements and ring-opening reactions of epoxides. For vinyl aziridines, which are structurally related to vinyl epoxides, copper catalysts have been shown to promote ring expansion reactions nih.gov. A similar catalytic cycle could be envisioned for this compound, where a Lewis acid activates the epoxide, facilitating an intramolecular rearrangement or cyclization. A proposed catalytic cycle for a Lewis acid-catalyzed transformation could involve:
Coordination of the Lewis acid to the oxirane oxygen.
Weakening of the C-O bond and development of partial positive charge on the adjacent carbon.
Intramolecular attack by the sulfur atom or a rearrangement step.
Release of the product and regeneration of the catalyst.
The following table summarizes potential catalytic transformations and the expected major products based on general principles of epoxide reactivity.
| Catalyst Type | Proposed Transformation | Major Product(s) | Mechanistic Feature |
| Brønsted Acid (e.g., H₂SO₄) | Intramolecular Cyclization | Thietan-3-ol | SN2-like attack of sulfur on the protonated epoxide |
| Lewis Acid (e.g., BF₃·OEt₂) | Rearrangement | β-Keto sulfide | Hydride or methylthio group migration |
| Base (e.g., NaH) | Intramolecular Cyclization | 3-Hydroxythietane | Intramolecular SN2 ring-opening |
| Transition Metal (e.g., Cu(II)) | Ring Expansion/Rearrangement | Various heterocyclic structures | Coordination activation of the epoxide |
It is important to note that the actual product distribution will depend on a variety of factors, including the specific catalyst, solvent, temperature, and the presence of other reagents. Detailed mechanistic studies, including kinetic analysis and computational modeling, would be necessary to fully elucidate the complex reaction pathways of this compound.
Advanced Research Applications of Methylthio Methyl Oxirane in Chemical Disciplines
Strategic Use as a Synthetic Intermediate and Building Block in Organic Synthesis
The high reactivity of the epoxide ring, driven by ring strain, allows for facile nucleophilic ring-opening reactions. This characteristic makes [(Methylthio)methyl]oxirane a useful intermediate for introducing a functionalized three-carbon chain into a variety of molecular scaffolds. The presence of the methylthio group further enhances its utility by providing a site for additional chemical modifications.
Construction of Complex Organic Molecules
In the realm of complex organic molecule synthesis, this compound can serve as a key precursor. The epoxide can be opened by a wide range of nucleophiles, such as amines, alcohols, and organometallic reagents, to create more elaborate structures. For instance, reaction with a primary amine would yield a secondary amino alcohol, a common motif in many biologically active compounds. The methylthio group can be oxidized to sulfoxide (B87167) or sulfone, which can act as a leaving group or participate in further carbon-carbon bond-forming reactions. One notable, albeit indirect, application is its identification as an impurity in the synthesis of Nifuratel, a broad-spectrum antimicrobial agent. axios-research.compharmaffiliates.com This suggests its potential as a starting material or intermediate in the synthesis of pharmaceuticals and related analogues.
Precursor for Agrochemical Active Ingredients
While specific examples of this compound's direct use in commercial agrochemicals are not extensively documented in publicly available literature, its structural features are pertinent to this field. The thioether linkage is present in various pesticides, and the ability to introduce this functional group alongside a reactive handle (the opened epoxide) makes it an attractive building block for the synthesis of new agrochemical candidates. The general reactivity of thioether-containing epoxides with nucleophiles is a well-established principle that can be applied to the design of novel fungicides, herbicides, and insecticides.
Polymer Chemistry and Materials Science Applications
The ability of this compound to undergo polymerization and copolymerization opens up avenues for the creation of novel materials with tailored properties. The incorporation of sulfur into a polymer backbone can significantly influence its characteristics, such as refractive index, thermal stability, and affinity for certain metals.
Role as a Comonomer in Polymer Synthesis
This compound can be employed as a comonomer in conjunction with other cyclic ethers or monomers to produce copolymers with specific functionalities. By varying the ratio of this compound to other monomers, the properties of the resulting polymer can be finely tuned. For example, copolymerization with ethylene oxide could yield a polyether with pendant methylthio groups, which could then be further functionalized. The presence of the thioether moiety can enhance the polymer's refractive index or its ability to coordinate with metal ions.
Development of Novel Polymeric Materials with Tailored Properties
The homopolymer of this compound, a poly(thioether ether), would possess a unique combination of a flexible polyether backbone and polarizable sulfur atoms. Such materials could exhibit interesting properties, including high refractive indices, which are desirable for optical applications. Furthermore, the thioether groups can be oxidized to sulfoxides or sulfones, altering the polymer's polarity, solubility, and thermal properties. This post-polymerization modification allows for the creation of a diverse range of materials from a single polymer precursor.
Ring-Opening Polymerization Studies of Substituted Oxiranes
The ring-opening polymerization (ROP) of this compound can be initiated by anionic, cationic, or coordination catalysts. The choice of initiator can influence the polymer's molecular weight, polydispersity, and microstructure. Studies on the ROP of structurally similar substituted oxiranes provide insights into the expected behavior of this compound. For instance, the polymerization is expected to proceed via nucleophilic attack on one of the epoxide carbons, leading to the formation of a polyether chain with regularly spaced methylthio side groups. The reaction kinetics and polymer properties would be influenced by the steric and electronic effects of the [(methylthio)methyl] substituent.
Below is a table summarizing the potential research findings based on the established chemistry of analogous compounds:
| Application Area | Specific Use of this compound | Potential Outcome/Properties |
| Organic Synthesis | Intermediate for complex molecules | Introduction of a C3-S functionalized unit |
| Precursor for bioactive compounds | Synthesis of amino alcohols, functionalized heterocycles | |
| Polymer Chemistry | Comonomer in copolymerization | Tailored refractive index, thermal stability, and polarity |
| Homopolymerization via ROP | High refractive index materials, precursors to functional polymers | |
| Materials Science | Post-polymerization modification | Creation of sulfoxide- or sulfone-containing polymers with altered properties |
Contributions to Fundamental Organic Reaction Mechanism Research
The oxirane ring, a three-membered cyclic ether, is a key functional group in organic synthesis due to its inherent ring strain, which makes it susceptible to ring-opening reactions by a variety of nucleophiles. Research into the reaction mechanisms of oxirane-containing compounds, such as this compound, provides fundamental insights into stereochemistry, reaction kinetics, and the influence of neighboring functional groups on reactivity.
The presence of the [(methylthio)methyl] substituent introduces several interesting electronic and steric factors that can influence the mechanism of ring-opening reactions. The sulfur atom, with its lone pairs of electrons, can potentially act as an intramolecular nucleophile or influence the electron density of the oxirane ring.
Studies on analogous compounds, such as 2-[(Phenylthio)methyl]oxirane, highlight the high reactivity of the epoxide ring towards nucleophiles, leading to ring-opening reactions. The electronic effects of the phenylthio group can influence the stability of the epoxide ring and its reactivity. This reactivity is often harnessed in organic synthesis to create complex molecules. For instance, epoxides are versatile intermediates in the production of pharmaceuticals and agrochemicals.
The fundamental reaction mechanism for oxiranes is the S\textsubscript{N}2-type nucleophilic substitution. In this mechanism, the nucleophile attacks one of the carbon atoms of the oxirane ring, leading to the cleavage of a carbon-oxygen bond and the inversion of stereochemistry at the site of attack. The regioselectivity of this attack (i.e., which carbon is attacked) is governed by both steric and electronic factors. Under acidic conditions, the reaction proceeds via a more S\textsubscript{N}1-like mechanism where the oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The attack then occurs preferentially at the more substituted carbon atom. Conversely, under basic or neutral conditions, the attack occurs at the less sterically hindered carbon atom.
The roundabout (RA) mechanism, an indirect pathway observed in gas-phase S\textsubscript{N}2 reactions, has also been a subject of theoretical investigation for reactions involving oxirane. researchgate.net This mechanism involves the rotation of a molecular fragment upon the approach of a nucleophile before the substitution occurs. researchgate.net Understanding such complex mechanisms in simple systems like oxirane provides a basis for predicting reactivity in more complex molecules like this compound.
Applications in Physical Chemistry Research
Probing Clathrate Hydrate (B1144303) Formation and Stability
Clathrate hydrates are crystalline, ice-like solids in which guest molecules are trapped within a framework of hydrogen-bonded water molecules. nih.govesrf.fr These structures are of significant interest in areas ranging from energy storage and transportation to flow assurance in oil and gas pipelines. esrf.frnih.gov The size and shape of the guest molecule, as well as its hydrophilicity, play a crucial role in determining the structure and stability of the resulting hydrate.
While specific studies on this compound as a guest molecule for clathrate hydrates are not extensively documented, research on other oxirane compounds provides valuable insights into how it might behave. The oxirane group, being hydrophilic, can influence the thermodynamics of hydrate formation. Studies have shown that an appropriate level of hydrophilicity from an oxirane group can enhance the thermodynamic stability of clathrate hydrates. nih.govnih.gov However, excessive hydrophilicity can inhibit their formation due to strong hydrogen bonding with water molecules, which can disrupt the cage-like water structures. nih.gov
The three-dimensional geometry of a potential guest molecule is a primary determinant of the type of clathrate hydrate structure that forms. nih.govnih.gov The common structures are structure I (sI), structure II (sII), and structure H (sH), each characterized by different cage sizes and shapes. nih.gov
Research on a series of oxirane compounds with a four-carbon backbone has demonstrated that both the length and thickness of the molecule influence the resulting hydrate structure. nih.govnih.gov For example, cis-2,3-epoxybutane, 1,2-epoxybutane, and 3,3-dimethylepoxybutane have been shown to act as formers for sII or sH hydrates in the presence of methane. nih.govnih.gov The ability of these molecules to fit into the large cages of sII (5¹²6⁴) or sH (5¹²6⁸) hydrates dictates their role as hydrate formers.
Table 1: Influence of Oxirane Compounds on Methane Hydrate Structure
| Compound Name | Carbon Backbone | Observed Hydrate Structure (with CH₄) | Role in Hydrate Formation |
| cis-2,3-epoxybutane | 4 | sII / sH | Former / Promoter |
| 1,2-epoxybutane | 4 | sII / sH | Former / Promoter |
| 3,3-dimethylepoxybutane | 4 | sII / sH | Former / Promoter |
| trans-2,3-epoxybutane | 4 | Inhibitor | Inhibitor |
| 1,2,3,4-diepoxybutane | 4 | Inhibitor | Inhibitor |
This table is based on data from studies on various oxirane compounds and illustrates the impact of molecular geometry on hydrate formation. nih.govnih.gov
Astrophysical and Spectroscopic Research
Rotational Spectroscopy for Identification of Oxirane Species in Space
Rotational spectroscopy is a powerful technique for the unambiguous identification of molecules in the interstellar medium (ISM) due to its high resolution and sensitivity to the molecular structure. researchgate.net The detection of oxirane (C₂H₄O) in the ISM has spurred interest in the rotational spectra of its derivatives, as they may also be present in space. nih.gov
While the rotational spectrum of this compound has not been reported in the surveyed literature, studies on related molecules like methylthiirane (C₃H₆S) provide a template for what such an investigation would entail. rsc.org In the study of methylthiirane, rotational spectra were investigated over a wide frequency range (8–110 GHz), allowing for the determination of rotational constants, centrifugal distortion constants, and the barrier to internal rotation of the methyl group. rsc.org Similar studies on this compound would be necessary to generate a precise spectral fingerprint for its potential detection in astrophysical environments.
The analysis of isotopologues, such as those containing ³⁴S or ¹³C, in their natural abundance can provide detailed structural information. rsc.org For this compound, this would allow for the determination of the heavy-atom backbone structure.
High-resolution spectroscopic data, particularly from rotational and infrared spectroscopy, are essential for both astrophysical searches and fundamental chemical physics studies. The generation of such data for this compound would involve measuring its spectrum in the gas phase under controlled conditions.
High-resolution infrared spectroscopy, as demonstrated in studies of monodeutero-oxirane (c-C₂H₃DO), can provide detailed information about the vibrational modes of the molecule. nih.gov By analyzing the rovibrational structure of the spectra, precise spectroscopic parameters for both the ground and vibrationally excited states can be determined. nih.gov
The combination of experimental high-resolution spectroscopy with high-level quantum chemical calculations is a powerful approach. Computational methods can predict rotational constants and vibrational frequencies, which can guide the experimental search for spectral lines. The subsequent analysis of the experimental data then provides benchmark values for refining theoretical models.
Table 2: Spectroscopic Data for this compound and a Related Compound
| Property | This compound | Methylthiirane |
| Molecular Formula | C₄H₈OS | C₃H₆S |
| Molecular Weight | 104.17 g/mol nih.gov | 74.14 g/mol |
| Dipole Moment (µ) | Not Experimentally Determined | µₐ = 1.6139 D, µₑ = 1.1620 D, µₑ = 0.2714 D rsc.org |
| V₃ Barrier to Methyl Internal Rotation | Not Experimentally Determined | 13.49 kJ mol⁻¹ rsc.org |
| Available Spectroscopic Data | Mass Spectrometry (GC-MS), Infrared (Vapor Phase) nih.gov | Rotational Spectra (8-110 GHz) rsc.org |
This table provides a comparison of available data for the target compound and a structurally related molecule that has been studied by rotational spectroscopy.
Biochemical and Biomedical Research Tools (Strictly non-clinical)
A comprehensive review of scientific literature reveals a notable absence of studies specifically investigating the hydrogen peroxide (H₂O₂) scavenging properties of this compound. To date, no peer-reviewed research articles, experimental data, or theoretical studies have been published that directly evaluate this compound's efficacy as an antioxidant or its potential role in mitigating oxidative stress by neutralizing H₂O₂. Consequently, there are no detailed research findings or data to present regarding its activity in this specific biochemical context.
Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS), such as hydrogen peroxide, and the ability of a biological system to detoxify these reactive intermediates. H₂O₂ is a key signaling molecule in various physiological processes but can cause significant damage to cellular components like DNA, proteins, and lipids at elevated concentrations. The study of compounds that can scavenge H₂O₂ is a significant area of research for developing tools to investigate the mechanisms of oxidative stress.
While the direct evaluation of this compound is not available, the broader class of compounds known as thioethers (or sulfides) has been a subject of interest in antioxidant chemistry. The sulfur atom in a thioether is susceptible to oxidation by ROS, including hydrogen peroxide. This reactivity forms the basis for the antioxidant activity of some sulfur-containing biomolecules. However, the specific antioxidant or scavenging capacity of any given molecule is highly dependent on its unique structural features, such as the presence of the oxirane (epoxide) ring and the methyl group in the case of this compound. Without direct experimental evidence, any potential H₂O₂ scavenging activity of this compound remains purely speculative.
Due to the lack of available data, it is not possible to construct data tables or provide detailed findings on the hydrogen peroxide scavenging capabilities of this compound in any research models. The exploration of this compound as a tool in biochemical and biomedical research concerning oxidative stress is an area that remains uninvestigated.
Derivatization and Structural Modifications of Methylthio Methyl Oxirane
Synthesis of Structurally Diverse Analogues and Derivatives
The synthesis of structurally diverse analogues from [(Methylthio)methyl]oxirane predominantly involves the ring-opening of the epoxide by a variety of nucleophiles. This reaction is a powerful method for introducing a wide range of functional groups, leading to the formation of β-substituted alcohols.
The nucleophilic attack on the epoxide ring of this compound typically proceeds via an SN2 mechanism. Under neutral or basic conditions, the nucleophile preferentially attacks the less sterically hindered carbon of the oxirane ring. This regioselectivity is a key feature in the synthesis of specific isomers.
A common and well-documented derivatization is the synthesis of β-hydroxy sulfides through the reaction with thiols. aalto.fi This reaction can be catalyzed by various agents, including Lewis acids and bases, to afford the corresponding 1-(methylthio)-3-(organothio)propan-2-ols. The choice of catalyst can influence the reaction rate and, in some cases, the regioselectivity.
Beyond thiols, other nucleophiles such as amines, azides, and cyanides can be employed to generate a broader spectrum of derivatives. The reaction with amines or their equivalents leads to the formation of valuable amino alcohols, which are important structural motifs in many biologically active compounds. nih.govniscpr.res.in Similarly, the reaction with sodium azide (B81097) provides a route to azido (B1232118) alcohols, which are versatile intermediates that can be readily converted to amino alcohols or other nitrogen-containing functionalities. cmu.edu
The following table summarizes representative examples of the synthesis of diverse analogues from this compound through epoxide ring-opening reactions.
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Thiophenol | 1-(Methylthio)-3-(phenylthio)propan-2-ol | Base catalyst (e.g., Et3N), Solvent (e.g., CH3OH), Room Temperature | Good to Excellent | aalto.fi |
| Benzylamine | 1-(Benzylamino)-3-(methylthio)propan-2-ol | Solvent (e.g., EtOH), Reflux | Moderate to Good | nih.gov |
| Sodium Azide (NaN3) | 1-Azido-3-(methylthio)propan-2-ol | NH4Cl, Solvent (e.g., MeOH/H2O), 80 °C | Good | cmu.edu |
| Sodium Cyanide (NaCN) | 4-(Methylthio)-3-hydroxybutanenitrile | Lewis Acid Catalyst (e.g., Al(OTf)3), Solvent (e.g., CH3CN) | Moderate | General procedure for epoxide cyanation |
Functional Group Interconversions on the this compound Scaffold
Functional group interconversions on the this compound scaffold can be performed on both the oxirane ring and the methylthio group. While ring-opening reactions are the most common transformations of the epoxide, the methylthio group offers additional opportunities for structural modification.
One of the key functional group interconversions involving the methylthio group is its oxidation to a sulfoxide (B87167) or a sulfone. This transformation significantly alters the electronic and steric properties of the molecule, potentially leading to new biological activities or synthetic applications. The oxidation of sulfides to sulfoxides can be achieved using a variety of oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). organic-chemistry.orgmdpi.com Careful control of the reaction conditions is often necessary to prevent over-oxidation to the sulfone. The resulting [(methylsulfinyl)methyl]oxirane is a chiral molecule, and stereoselective oxidation methods can be employed to produce specific enantiomers.
Another potential functional group interconversion is the transformation of the hydroxyl group of the ring-opened products. For instance, the β-hydroxy sulfide (B99878) obtained from the reaction with a thiol can be further functionalized by esterification, etherification, or oxidation of the alcohol to a ketone.
The following table provides examples of functional group interconversions on the this compound scaffold and its derivatives.
| Starting Material | Reagent | Product | Reaction Type | Reference |
|---|---|---|---|---|
| This compound | m-CPBA (1 equiv.) | [(Methylsulfinyl)methyl]oxirane | Oxidation | organic-chemistry.org |
| This compound | m-CPBA (2 equiv.) | [(Methylsulfonyl)methyl]oxirane | Oxidation | General procedure for sulfide oxidation |
| 1-(Methylthio)-3-(phenylthio)propan-2-ol | Acetic Anhydride, Pyridine | 2-Acetoxy-1-(methylthio)-3-(phenylthio)propane | Esterification | Standard esterification procedure |
| 1-Azido-3-(methylthio)propan-2-ol | H2, Pd/C | 1-Amino-3-(methylthio)propan-2-ol | Reduction | cmu.edu |
Stereoselective Derivatization Strategies of this compound
The development of stereoselective methods for the derivatization of this compound is of significant interest, as it allows for the synthesis of enantiomerically pure or enriched compounds. The primary focus of these strategies is the stereocontrolled ring-opening of the epoxide.
One major approach to achieve stereoselectivity is through kinetic resolution of racemic this compound. wikipedia.org In this process, a chiral catalyst or reagent is used to selectively react with one enantiomer of the epoxide at a faster rate, leaving the unreacted epoxide enriched in the other enantiomer. The ring-opened product is also obtained in an enantiomerically enriched form. Chiral salen-metal complexes have been shown to be effective catalysts for the kinetic resolution of various epoxides through reactions such as hydrolytic, azidolytic, and aminolytic ring-opening. nih.gov
Another powerful strategy is the use of chiral Lewis acids or Brønsted acids to catalyze the asymmetric ring-opening of the racemic or prochiral epoxide with a nucleophile. researchgate.net These catalysts can activate the epoxide and create a chiral environment, leading to a preferential attack of the nucleophile on one of the epoxide carbons with a specific stereochemical outcome. This approach can provide direct access to highly enantioenriched β-substituted alcohols.
The stereochemical outcome of the ring-opening reaction is highly dependent on the nature of the catalyst, the nucleophile, and the reaction conditions. For instance, in the asymmetric ring-opening of monosubstituted epoxides, the use of certain chiral catalysts can lead to the selective formation of either the (R)- or (S)-enantiomer of the product.
The table below highlights some stereoselective derivatization strategies that can be applied to this compound, based on established methods for related epoxides.
| Strategy | Chiral Catalyst/Reagent | Nucleophile | Product Type | Expected Outcome | Reference |
|---|---|---|---|---|---|
| Kinetic Resolution | Chiral (salen)Co(III) complex | H2O | Enantioenriched this compound and 1-(Methylthio)propane-2,3-diol | High enantiomeric excess (ee) for both unreacted epoxide and diol product | wikipedia.orgnih.gov |
| Asymmetric Ring-Opening | Chiral (salen)Cr(III) complex | NaN3 | Enantioenriched 1-Azido-3-(methylthio)propan-2-ol | High ee of the azido alcohol | nih.gov |
| Asymmetric Ring-Opening | Chiral Titanium-Lewis Acid | Thiophenol | Enantioenriched 1-(Methylthio)-3-(phenylthio)propan-2-ol | High ee of the β-hydroxy sulfide | researchgate.net |
Analytical Methodologies and Reference Standard Applications for Methylthio Methyl Oxirane
Development of Analytical Methods for Characterization
The accurate characterization and quantification of [(Methylthio)methyl]oxirane are paramount in pharmaceutical manufacturing to control impurity levels in the final drug substance. Various analytical techniques can be employed for this purpose, with chromatographic methods being the most prevalent due to their high resolution and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information, allowing for unambiguous identification and quantification. Spectral data for this compound is available in public databases such as the National Institute of Standards and Technology (NIST) library, which can be used for comparison and confirmation. nih.gov The development of a robust GC-MS method would involve optimizing parameters such as the type of capillary column, temperature programming, and mass spectrometer settings to achieve the desired sensitivity and separation from other potential impurities in the Nifuratel synthesis process.
High-Performance Liquid Chromatography (HPLC): While GC-MS is well-suited for volatile compounds, HPLC is a versatile technique for a wider range of analytes. For the analysis of an oxirane compound like this compound, which lacks a strong chromophore, derivatization may be necessary to enhance its detectability by UV or fluorescence detectors. Alternatively, a universal detector such as a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) could be employed. Method development would focus on selecting an appropriate column (e.g., reversed-phase C18), mobile phase composition, and detector to ensure adequate retention, resolution, and sensitivity for the quantification of this compound in the API. nih.gov
The validation of these analytical methods is a critical step to ensure their reliability and is performed according to the guidelines of the International Council for Harmonisation (ICH). biomedgrid.com Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
| Analytical Technique | Key Development Considerations | Validation Parameters |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Column selection (e.g., polar or non-polar), oven temperature program, injector temperature, mass spectrometric conditions (ionization mode, mass range). | Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness. |
| High-Performance Liquid Chromatography (HPLC) | Column chemistry (e.g., C18, C8), mobile phase composition and gradient, detector selection (UV, CAD, ELSD), potential for derivatization. | Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness. |
Utilization as a Reference Standard in Pharmaceutical Research and Quality Control
Reference standards are highly purified compounds that are used as a benchmark for the identification and quantification of substances in a sample. This compound, as a known intermediate and potential impurity in Nifuratel synthesis, is utilized as a reference standard in pharmaceutical research and quality control to ensure the safety and efficacy of the final drug product.
Method Validation and Traceability in Active Pharmaceutical Ingredient (API) Synthesis (e.g., Nifuratel)
The use of a well-characterized reference standard of this compound is essential for the validation of analytical methods designed to control impurities in Nifuratel. During method validation, the reference standard is used to:
Confirm Specificity: The method's ability to unequivocally assess the analyte in the presence of other components is confirmed by spiking the Nifuratel API with the this compound reference standard. This ensures that the analytical method can distinguish between the impurity and the main compound, as well as other related substances.
Establish Linearity and Range: A calibration curve is generated by preparing a series of dilutions of the reference standard. This demonstrates the method's ability to produce results that are directly proportional to the concentration of the impurity over a specified range.
Determine Accuracy and Precision: The accuracy of the method is determined by spiking a known amount of the reference standard into the sample matrix and measuring the recovery. Precision is assessed by repeatedly analyzing the reference standard to determine the degree of scatter between a series of measurements.
Define Sensitivity (LOD and LOQ): The limit of detection (LOD) and limit of quantitation (LOQ) are established using the reference standard to determine the lowest concentration of this compound that can be reliably detected and quantified.
Traceability in API synthesis refers to the ability to follow the history, application, or location of an entity by means of recorded identifications. The use of a certified reference standard of this compound provides a crucial link in the traceability chain for impurity control in Nifuratel manufacturing. By using a reference standard with a known purity and identity, manufacturers can ensure that their analytical results are accurate and comparable over time and across different laboratories. This traceability is fundamental for regulatory compliance and for maintaining the consistent quality of the API.
| Application in Method Validation | Purpose | Role of this compound Reference Standard |
| Specificity | To ensure the method can differentiate the impurity from the API and other related substances. | Used to spike the API and demonstrate peak resolution. |
| Linearity | To establish a proportional relationship between concentration and analytical signal. | Used to prepare a calibration curve over a defined concentration range. |
| Accuracy | To determine the closeness of the measured value to the true value. | A known amount is added to the sample matrix to measure recovery. |
| Precision | To assess the degree of agreement among individual test results. | Repeatedly analyzed to determine repeatability and intermediate precision. |
| LOD & LOQ | To establish the lowest concentration that can be reliably detected and quantified. | Used to determine the sensitivity of the analytical method. |
| Traceability | To ensure the consistency and comparability of analytical results. | Provides a certified benchmark for the identification and quantification of the impurity. |
Computational and Theoretical Studies on Methylthio Methyl Oxirane
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties from first principles. nih.gov For [(Methylthio)methyl]oxirane, these methods can provide a detailed picture of its electronic characteristics, which in turn govern its reactivity.
Electronic Structure: The electronic structure of this compound is characterized by the interplay between the strained three-membered oxirane ring and the sulfur atom of the (methylthio)methyl group. DFT calculations, often employing functionals like B3LYP, are well-suited to determine the molecule's ground-state geometry and the distribution of its molecular orbitals.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. In this compound, the HOMO is expected to have significant contributions from the lone pair electrons of the oxygen and sulfur atoms, making these sites nucleophilic. The LUMO is likely to be associated with the antibonding orbitals of the C-O bonds in the strained epoxide ring, rendering the ring carbons electrophilic and susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Reactivity Descriptors: From the energies of the frontier molecular orbitals, various reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. These descriptors help in quantifying and comparing the reactivity of the molecule with other chemical species. For instance, the calculated electrostatic potential map would likely show negative potential (red) around the oxygen and sulfur atoms, indicating regions prone to electrophilic attack, while the areas around the epoxide ring carbons would exhibit a positive potential (blue), highlighting their electrophilic nature.
Table 1: Predicted Electronic Properties of this compound This table presents hypothetical yet scientifically plausible data for this compound, derived from computational studies on analogous molecules using DFT at the B3LYP/6-311+G(d,p) level of theory.
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons. |
| LUMO Energy | +1.2 eV | Represents the energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | A measure of chemical reactivity; a larger gap suggests higher stability. |
| Dipole Moment | ~1.9 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Mulliken Charge on Oxygen | -0.6 e | Suggests a significant partial negative charge, making it a primary site for protonation or interaction with electrophiles. |
| Mulliken Charge on Sulfur | -0.2 e | Indicates a lesser partial negative charge compared to oxygen, but still a potential nucleophilic center. |
| Mulliken Charge on Epoxide Carbons | +0.1 to +0.2 e | Shows a partial positive charge, confirming their electrophilic character and susceptibility to nucleophilic ring-opening. |
Molecular Dynamics Simulations of Interactions and Conformations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational preferences and how it interacts with its environment.
Conformational Analysis: The primary source of conformational flexibility in this compound arises from the rotation around the single bonds, specifically the C-C bond connecting the oxirane ring to the side chain and the C-S bond within the side chain. MD simulations, governed by a chosen force field (e.g., COMPASS or AMBER), can explore the potential energy surface associated with the rotation of these bonds to identify stable conformers. mdpi.com
It is anticipated that the molecule will exhibit several low-energy conformations. The relative orientation of the bulky methylthio group with respect to the oxirane ring would be a key determinant of conformational stability, with steric hindrance playing a significant role. The simulations would likely reveal that staggered conformations around the C-C and C-S bonds are energetically favored over eclipsed conformations. The results of such simulations are often visualized through plots of potential energy as a function of dihedral angles.
Table 2: Predicted Low-Energy Conformers of this compound This table illustrates hypothetical data from a conformational analysis, showing the relative energies of potential stable conformers based on key dihedral angles.
| Conformer | Dihedral Angle (O-C-C-S) | Dihedral Angle (C-C-S-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| A (Global Minimum) | ~60° (gauche) | ~180° (anti) | 0.00 | 45 |
| B | ~180° (anti) | ~180° (anti) | 0.50 | 25 |
| C | ~60° (gauche) | ~60° (gauche) | 0.85 | 15 |
| D | ~-60° (gauche) | ~180° (anti) | 0.45 | 15 |
Intermolecular Interactions: MD simulations can also be used to study the behavior of this compound in different solvent environments. By simulating the molecule in a box of solvent molecules (e.g., water, methanol), one can observe the formation of hydrogen bonds between the solvent and the oxygen atom of the oxirane, as well as weaker interactions with the sulfur atom. These simulations help in understanding solubility and how the solvent might influence the molecule's conformation and reactivity.
Prediction of Spectroscopic Properties and Reaction Pathways
Computational methods are also extensively used to predict spectroscopic data, which can be invaluable for the identification and characterization of a compound. Furthermore, these methods can elucidate the mechanisms of chemical reactions by mapping out the potential energy surfaces of reaction pathways.
Spectroscopic Properties: The prediction of NMR and IR spectra is a common application of quantum chemical calculations.
NMR Spectroscopy: By calculating the magnetic shielding tensors of the nuclei (¹H and ¹³C), it is possible to predict the chemical shifts. For this compound, the protons on the oxirane ring are expected to appear in the 2.5-3.5 ppm range in the ¹H NMR spectrum. libretexts.org The protons of the methyl group attached to the sulfur would likely resonate further upfield. In the ¹³C NMR spectrum, the carbons of the epoxide ring are predicted to appear in the 40-60 ppm region. libretexts.org
IR Spectroscopy: The calculation of vibrational frequencies allows for the prediction of the infrared spectrum. Key vibrational modes for this compound would include the C-O-C symmetric and asymmetric stretches of the epoxide ring (typically around 1250 cm⁻¹ and in the 800-950 cm⁻¹ range, respectively) and C-S stretching vibrations (around 600-800 cm⁻¹).
Table 3: Predicted Spectroscopic Data for this compound This table provides predicted spectroscopic data based on computational methods and typical values for similar functional groups.
| Spectrum Type | Group | Predicted Signal |
| ¹H NMR | Epoxide CH₂ | 2.6 - 2.9 ppm |
| ¹H NMR | Epoxide CH | 3.0 - 3.3 ppm |
| ¹H NMR | -S-CH₂- | 2.5 - 2.8 ppm |
| ¹H NMR | -S-CH₃ | 2.1 - 2.3 ppm |
| ¹³C NMR | Epoxide CH₂ | ~47 ppm |
| ¹³C NMR | Epoxide CH | ~52 ppm |
| ¹³C NMR | -S-CH₂- | ~35 ppm |
| ¹³C NMR | -S-CH₃ | ~15 ppm |
| IR | C-H stretch (alkane) | 2850 - 3000 cm⁻¹ |
| IR | C-O-C stretch (epoxide) | ~1250 cm⁻¹ |
| IR | Epoxide ring deformation | 800 - 950 cm⁻¹ |
| IR | C-S stretch | 600 - 800 cm⁻¹ |
Reaction Pathways: Theoretical calculations can be used to explore the mechanisms of reactions involving this compound. A primary reaction pathway for epoxides is nucleophilic ring-opening, which can occur under either acidic or basic conditions.
Acid-Catalyzed Ring-Opening: In the presence of an acid, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. Computational studies can model this process, predicting the transition state structures and activation energies. The calculations would likely show that the nucleophile preferentially attacks the more substituted carbon of the epoxide ring.
Base-Catalyzed Ring-Opening: Under basic conditions, a strong nucleophile attacks one of the epoxide carbons directly. Theoretical calculations would predict that this Sₙ2-type reaction occurs with attack at the less sterically hindered carbon atom.
Reactions involving the Sulfur Atom: The sulfur atom in the thioether group can also participate in reactions, such as oxidation to form a sulfoxide (B87167) or a sulfone. Quantum chemical calculations can model these oxidation reactions, providing insights into their feasibility and energetics.
By calculating the energies of reactants, transition states, and products, a potential energy surface for a given reaction can be constructed. This allows for the determination of reaction barriers and thermodynamics, providing a deeper understanding of the reaction mechanism and predicting the most likely products.
Future Research Directions and Unexplored Avenues for Methylthio Methyl Oxirane
Integration into Cascade Reactions and Multi-Component Syntheses
The structure of [(Methylthio)methyl]oxirane is intrinsically suited for the design of novel cascade and multi-component reactions (MCRs), which are highly valued for their efficiency and atom economy in constructing complex molecular architectures. researchgate.netresearchgate.net Future research should focus on harnessing the dual reactivity of the epoxide and methylthio functionalities to orchestrate elegant one-pot transformations.
One promising avenue is the development of domino reactions where the initial ring-opening of the epoxide by a nucleophile generates a reactive intermediate that subsequently undergoes a reaction involving the methylthio group. For instance, an initial intermolecular attack on the oxirane could be followed by an intramolecular cyclization or rearrangement involving the sulfur atom. Such strategies could provide rapid access to a variety of sulfur-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals. chemistryviews.orgarkat-usa.orgopenmedicinalchemistryjournal.com
Furthermore, this compound could serve as a key building block in MCRs. Its ability to react with both nucleophiles (via the epoxide) and electrophiles (via the sulfur) makes it an ideal candidate for three- or four-component reactions. For example, a reaction involving an amine, a carbonyl compound, and this compound could potentially lead to the synthesis of complex amino alcohol derivatives with appended methylthio functionality in a single synthetic operation. The exploration of various catalysts, including Lewis acids, organocatalysts, and transition metals, will be crucial in controlling the regio- and stereoselectivity of these transformations.
| Potential Reaction Type | Key Features | Potential Products |
| Intramolecular Cascade | Sequential ring-opening and cyclization | Sulfur-containing heterocycles (e.g., tetrahydrothiophenes, thiolanes) |
| Intermolecular MCR | One-pot reaction with multiple reactants | Highly functionalized acyclic molecules with thioether and hydroxyl groups |
| Catalytic Domino Reaction | Catalyst-controlled selective transformations | Chiral sulfur-containing compounds |
Exploration of Novel Catalytic Transformations
The development of novel catalytic systems for the transformation of this compound is a critical area for future investigation. While the ring-opening of epoxides is a well-established field, the presence of the methylthio group offers opportunities for unique catalytic activation and reactivity.
Future research could explore:
Regio- and Enantioselective Ring-Opening: The development of chiral catalysts that can differentiate between the two carbons of the oxirane ring would enable the synthesis of enantioenriched products. This is particularly important for applications in medicinal chemistry, where stereochemistry often dictates biological activity.
Sulfur-Assisted Catalysis: The sulfur atom in this compound could potentially act as a coordinating site for a metal catalyst, leading to novel modes of activation and reactivity. This "substrate-directing" approach could enable transformations that are not possible with simple epoxides.
Catalytic Polymerization: While polymerization of oxiranes is known, the development of catalysts that can selectively polymerize this compound to create well-defined functional polymers is an area ripe for exploration. The resulting poly(thioether-ether)s could exhibit unique properties and applications.
| Catalytic Approach | Research Goal | Potential Outcome |
| Chiral Lewis Acid Catalysis | Enantioselective ring-opening with various nucleophiles | Access to a wide range of chiral building blocks |
| Transition Metal Catalysis | Sulfur-directed C-H activation or cross-coupling | Novel functionalization of the carbon backbone |
| Organocatalysis | Metal-free, environmentally benign transformations | Green synthesis of valuable derivatives |
Advanced Materials Development Beyond Conventional Polymers
The incorporation of this compound into materials science offers exciting possibilities beyond the synthesis of simple linear polymers. The presence of the sulfur atom can impart unique properties to materials, such as high refractive index, metal-binding capabilities, and redox activity.
Future research in this area should focus on:
High Refractive Index Polymers: Sulfur-containing polymers are known to have high refractive indices, making them suitable for applications in optical materials such as lenses and coatings. The controlled polymerization of this compound or its copolymerization with other monomers could lead to the development of novel optical polymers with tailored properties.
Functional Coatings and Adhesives: The reactive epoxide group can be utilized for cross-linking and adhesion to various substrates. The methylthio group can be further functionalized to introduce specific properties, such as hydrophobicity, biocompatibility, or stimuli-responsiveness. This could lead to the development of advanced coatings for a range of applications, from anti-fouling surfaces to smart adhesives.
Redox-Responsive Materials: The thioether linkage can be oxidized to sulfoxide (B87167) and sulfone, providing a handle for creating redox-responsive materials. Such materials could find applications in drug delivery systems, sensors, and self-healing materials.
| Material Type | Key Property | Potential Application |
| Poly(thioether-ether)s | High refractive index, thermal stability | Optical lenses, coatings, and encapsulants |
| Cross-linked Networks | Strong adhesion, chemical resistance | Advanced adhesives, composites, and coatings |
| Stimuli-Responsive Gels | Redox- or pH-sensitivity | Drug delivery, sensors, and soft robotics |
Interdisciplinary Research Opportunities
The unique chemical properties of this compound open up a wealth of opportunities for interdisciplinary research, bridging the gap between chemistry, biology, and materials science.
Medicinal Chemistry and Drug Discovery: Sulfur-containing heterocycles are a cornerstone of many approved drugs. openmedicinalchemistryjournal.com this compound can serve as a versatile precursor for the synthesis of novel libraries of sulfur-containing compounds for biological screening. The "magic methyl" effect, where the introduction of a methyl group can significantly impact biological activity, is a well-known concept in drug discovery, and the methylthio group offers a unique variation on this theme. mdpi.com
Agrochemicals: Many successful pesticides and herbicides contain thioether linkages. The development of novel agrochemicals derived from this compound could lead to compounds with improved efficacy and reduced environmental impact. cymitquimica.com
Bioorthogonal Chemistry: Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgresearchgate.net The reactivity of the epoxide ring towards specific nucleophiles could potentially be harnessed for bioorthogonal ligation strategies, enabling the labeling and tracking of biomolecules in real-time.
| Interdisciplinary Field | Potential Role of this compound | Research Focus |
| Medicinal Chemistry | Precursor for diverse sulfur-containing scaffolds | Synthesis of compound libraries for drug screening |
| Agrochemicals | Building block for novel pesticides and herbicides | Development of more effective and safer crop protection agents |
| Bioorthogonal Chemistry | Reactive handle for bioconjugation | Design of novel probes for cellular imaging and diagnostics |
Q & A
Q. What are the established synthetic routes for [(Methylthio)methyl]oxirane, and how can reaction purity be optimized?
- Methodological Answer : Synthesis typically involves epoxidation of allylthioether precursors using peracids (e.g., mCPBA) or catalytic oxidation. For purity optimization:
- Monitor reaction progress via thin-layer chromatography (TLC) using hexane/ethyl acetate (8:2) to track epoxide formation .
- Purify via column chromatography with silica gel, eluting with gradients of non-polar to polar solvents to isolate the epoxide from unreacted starting materials.
- Validate purity using gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the epoxide ring structure (δ 3.1–3.5 ppm for oxirane protons) and methylthio group (δ 2.1–2.3 ppm). Assign stereochemistry using H-H COSY and NOESY for spatial correlations .
- IR Spectroscopy : Identify the epoxide ring via asymmetric C-O-C stretching vibrations (~1250 cm) and methylthio C-S bonds (~650 cm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or EI-MS, observing fragmentation patterns consistent with epoxide ring opening .
Advanced Research Questions
Q. How can discrepancies between experimental and theoretical oxirane oxygen content (%) be analyzed and resolved?
- Methodological Answer :
- Experimental Measurement : Use the AOCS Cd 9-57 method to determine oxirane oxygen (O) via hydrobromic acid titration .
- Theoretical Calculation : Apply Equation 2 (Campanella et al., 2008b) to compute O based on iodine values and molecular structure .
- Discrepancy Resolution :
- If O < O, check for side reactions (e.g., ring-opening by moisture) using Karl Fischer titration for water content.
- If O > O, verify the absence of peroxides via iodometric titration, which may falsely elevate oxirane oxygen readings .
Q. What computational strategies predict the thermochemical stability and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to optimize geometry at the B3LYP/6-311++G(d,p) level. Compare bond angles and lengths with crystallographic data (if available) .
- Thermochemical Analysis : Compute formation enthalpy (ΔH(0 K)) via isodesmic reactions or group additivity methods. Validate against experimental combustion calorimetry data .
- Reactivity Prediction : Perform Fukui function analysis to identify nucleophilic/electrophilic sites for ring-opening reactions (e.g., with amines or acids) .
Q. How does the stereoelectronic environment of this compound influence its regioselectivity in catalytic reactions?
- Methodological Answer :
- Catalytic Ring-Opening : Study reactions with nucleophiles (e.g., amines) using Ru(VI) bis-imido porphyrin/TBACl catalysts. Monitor regioselectivity (C2 vs. C3 attack) via H NMR kinetics .
- Steric Effects : Compare reactivity of this compound with bulkier analogs (e.g., benzyl-substituted epoxides) to assess steric hindrance using Hammett plots or Eyring analysis .
Key Considerations for Reproducibility
- Experimental Documentation : Follow Beilstein Journal guidelines: report catalyst loadings, solvent ratios, and purification steps in detail. Use SI for extended datasets .
- Open Science Practices : Share raw spectral data (NMR, IR) in repositories like Zenodo with metadata compliant with FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
